REACTION_SMILES
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[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[F:11][c:12]1[cH:13][cH:14][c:15]([N+:18](=[O:19])[O-:20])[cH:16][cH:17]1.[H-:9].[Na+:10].[OH2:21].[n:1]1([CH2:6][CH2:7][OH:8])[cH:2][n:3][cH:4][cH:5]1>>[n:1]1([CH2:6][CH2:7][O:8][c:12]2[cH:13][cH:14][c:15]([N+:18](=[O:19])[O-:20])[cH:16][cH:17]2)[cH:2][n:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCn1ccnc1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(OCCn2ccnc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |